N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Overview
Description
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is a synthetic organic compound that features both bromine and nitro functional groups on a phenyl ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE typically involves the following steps:
Bromination: The bromination of the nitrophenyl compound can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the methylallyl group or other parts of the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium iodide, copper(I) iodide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products depending on the specific conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and bromine could influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-5-NITROPHENYL)ACETAMIDE: Lacks the methylallyl group, which might affect its reactivity and applications.
N-(2-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE: Lacks the bromine atom, potentially altering its chemical properties.
N-(2-BROMO-5-NITROPHENYL)-N-ALLYLACETAMIDE: Similar structure but with an allyl group instead of a methylallyl group.
Uniqueness
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is unique due to the combination of functional groups it possesses, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups on the phenyl ring, along with the methylallyl group, provides a distinct set of properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-67-9 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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